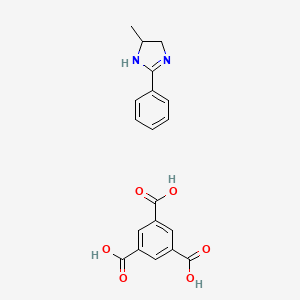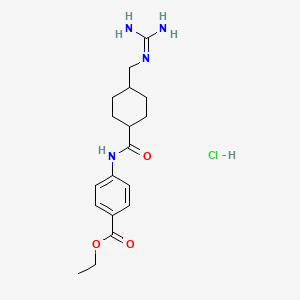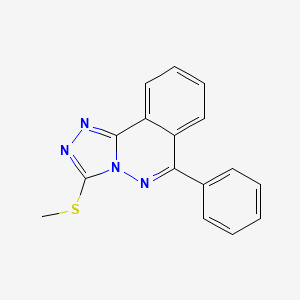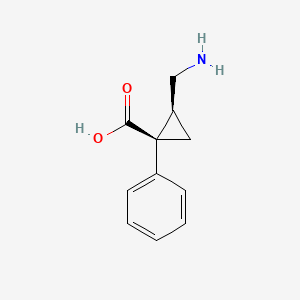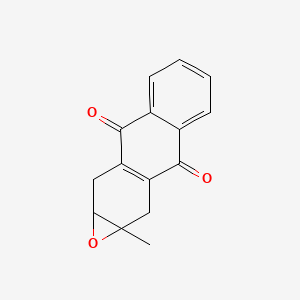
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an epoxide ring and a quinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Quinone Formation: The quinone moiety is introduced through oxidation reactions, often using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
科学的研究の応用
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in anticancer and antimicrobial research.
Materials Science: Its properties are explored for the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 1,2,3,4-tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione involves its interaction with various molecular targets:
Epoxide Ring: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Quinone Moiety: The quinone moiety can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxynaphthalene-9,10-dione: Similar structure but with a naphthalene core.
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyphenanthrene-9,10-dione: Similar structure but with a phenanthrene core.
Uniqueness
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione is unique due to its combination of an epoxide ring and a quinone moiety within an anthracene framework
特性
CAS番号 |
71173-53-0 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
12-methyl-13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),3,5,7-tetraene-2,9-dione |
InChI |
InChI=1S/C15H12O3/c1-15-7-11-10(6-12(15)18-15)13(16)8-4-2-3-5-9(8)14(11)17/h2-5,12H,6-7H2,1H3 |
InChIキー |
GRJFXDOULGUCOW-UHFFFAOYSA-N |
正規SMILES |
CC12CC3=C(CC1O2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





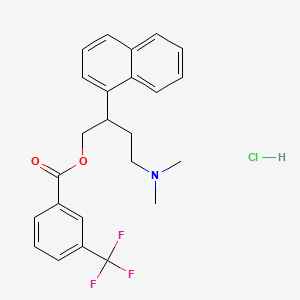

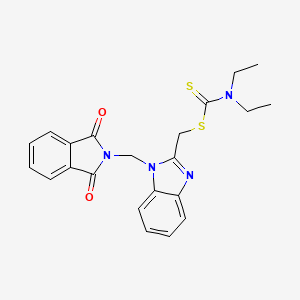
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
